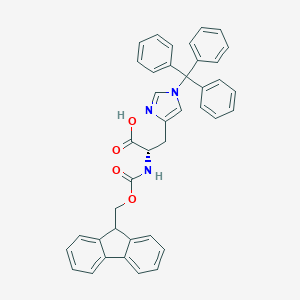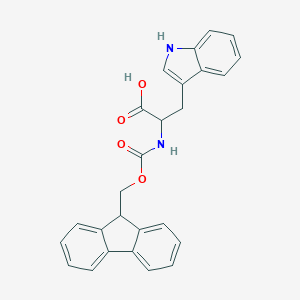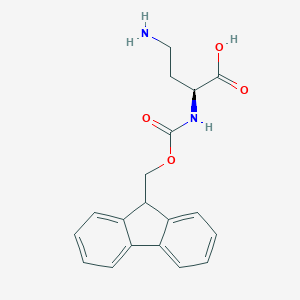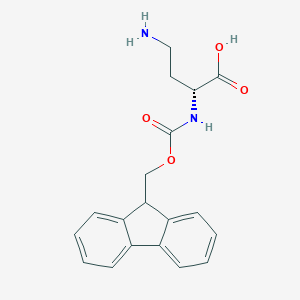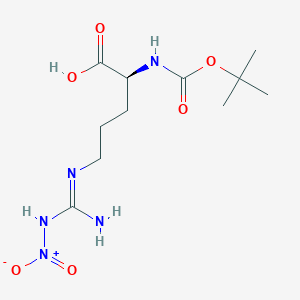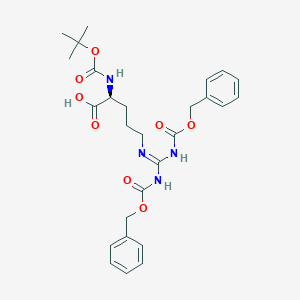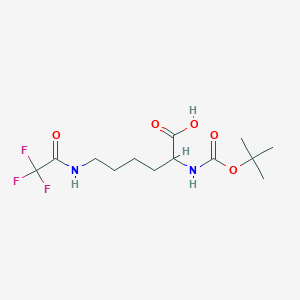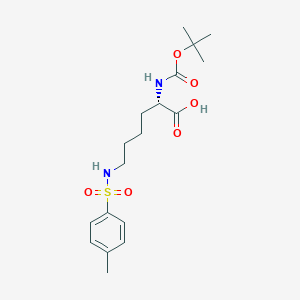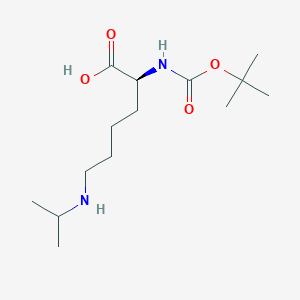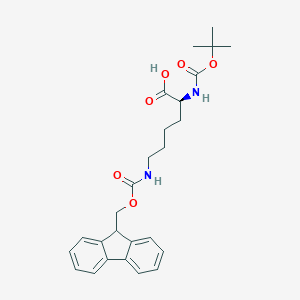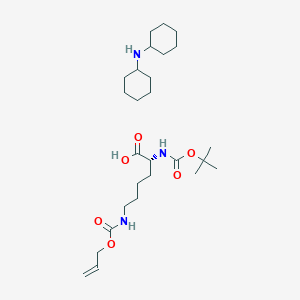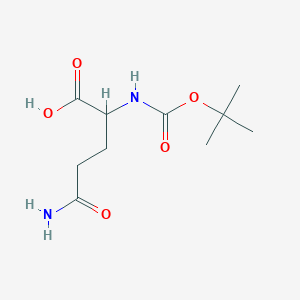
Boc-Gln-OH
Übersicht
Beschreibung
Boc-Gln-OH, also known as N-tert-butoxycarbonyl-L-glutamine, is an important amino acid derivative used in a variety of scientific research applications. It is a protected form of the naturally occurring amino acid L-glutamine, which is essential for many cellular processes. This compound has been widely used in the synthesis of peptides, proteins, and other biological molecules. It is also used in the preparation of various pharmaceuticals, biochemicals, and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-Gln-OH ist ein Standardbaustein für die Einführung von Glutamin-Aminosäure-Resten durch Boc-Festphasen-Peptidsynthese (SPPS) . Diese Methode verwendet einen unlöslichen polymeren Träger für die sequentielle Addition von Seitenketten-geschützten Aminosäuren . Das resultierende Peptid wird dann vom Harz abgespalten, typischerweise unter sauren Bedingungen .
Proteinforschung
Im postgenomischen und proteomischen Zeitalter spielen Peptide eine zentrale Rolle in zahlreichen biologischen und physiologischen Prozessen . This compound kann bei der chemischen Synthese kleiner Peptide und Proteine verwendet werden, was für Forschungsarbeiten von entscheidender Bedeutung ist .
Chemoselektive Ligation
Es wurden bedeutende Fortschritte bei der Synthese größerer Proteine über chemoselektive Ligation erzielt . This compound kann bei diesen neuen Ansätzen verwendet werden, die erfolgreich für die Synthese vieler Proteine eingesetzt wurden .
Expression Protein Ligation
Expression Protein Ligation ist ein weiterer Bereich, in dem this compound Anwendung findet . Diese Methode wurde für die Synthese vieler Proteine verwendet .
Forschung in den Bereichen Lebenswissenschaften, Materialwissenschaften und Chemische Synthese
This compound kann in verschiedenen Forschungsbereichen eingesetzt werden, darunter Lebenswissenschaften, Materialwissenschaften, Chemische Synthese, Chromatographie, Analytik und viele andere
In Vivo
Boc-Gln-OH is used in vivo to study the structure and function of proteins and other biological molecules. It is also used to study the effects of drugs and other compounds on cellular processes.
In Vitro
Boc-Gln-OH is used in vitro to study the structure and function of proteins and other biological molecules. It is also used in the synthesis of peptides, proteins, and other biologically active compounds.
Wirkmechanismus
Target of Action
Boc-Gln-OH, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine, is primarily used in the field of peptide synthesis . It serves as a standard building block for the introduction of glutamine amino-acid residues . The primary targets of this compound are the peptide chains where glutamine residues are to be introduced.
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed selectively in the presence of other protecting groups, allowing for the controlled elongation of the peptide chain.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its handling and use in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process. Proper storage is also crucial to maintain the compound’s stability .
Biologische Aktivität
Boc-Gln-OH has been shown to have biological activity in vitro and in vivo. It has been shown to inhibit the activity of enzymes and to have an effect on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, and to affect cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Gln-OH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. However, it is not suitable for use in vivo, as it is rapidly metabolized by the body.
Zukünftige Richtungen
The use of Boc-Gln-OH in scientific research is expected to continue to grow. Future research should focus on the development of new and improved synthesis methods, as well as the application of this compound to new areas of research. Additionally, further research should be conducted to explore the potential therapeutic applications of this compound, as well as its effects on cellular processes. Finally, research should be conducted to explore the potential for using this compound as a drug delivery system, as well as its potential for use in drug development.
Eigenschaften
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902098 | |
| Record name | NoName_1307 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-85-7 | |
| Record name | tert-Butoxycarbonyl-L-glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Boc-Gln-OH in the solid-phase synthesis of IGF-I?
A1: Boc-Glutamine (this compound) serves as a protected form of the amino acid glutamine. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, protecting groups like Boc (tert-butyloxycarbonyl) are used to temporarily block the reactive groups of the amino acids. In the synthesis of IGF-I, this compound is specifically employed to introduce the glutamine residue at its designated position within the IGF-I peptide sequence. [] The Boc protecting group is later removed during the synthesis process, allowing for the formation of the desired peptide bonds.
Q2: Are there any specific challenges associated with using this compound in this context?
A2: Yes, the research article highlights that this compound, along with Boc-Methionine sulfoxide (Boc-Met(O)-OH) and Boc-Arginine(Tos)-OH, requires a longer coupling time (40 minutes) compared to other Boc-protected amino acids used in the synthesis. [] This suggests that the incorporation of glutamine, using this compound, might be a slower step in the overall synthesis, potentially requiring adjustments to the standard coupling procedures. The researchers also incorporated N,N-dimethylformamide in specific concentrations during the coupling of these amino acids, indicating potential solubility or reactivity considerations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



